molecular formula C23H18N2O4 B244580 N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B244580
M. Wt: 386.4 g/mol
InChI Key: HPZFICLKKOWETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as MBX-8025, is a synthetic compound that belongs to the class of non-bile acid farnesoid X receptor (FXR) agonists. It has been found to have potential therapeutic applications in several diseases, including non-alcoholic steatohepatitis (NASH), type 2 diabetes, and dyslipidemia.

Mechanism of Action

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide works by activating the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid synthesis, glucose metabolism, and lipid metabolism. Activation of FXR by N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide leads to the suppression of hepatic lipogenesis, the reduction of liver fat content, and the improvement of glucose metabolism and lipid profiles.
Biochemical and physiological effects:
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have several biochemical and physiological effects, including the reduction of liver fat content, the improvement of glucose metabolism and lipid profiles, and the suppression of hepatic lipogenesis. It has also been found to have anti-inflammatory and anti-fibrotic effects in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide is that it has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its potential therapeutic applications and mechanism of action. However, one of the limitations of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide is that it is a synthetic compound, which may limit its applicability in certain research settings.

Future Directions

There are several future directions for research on N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide, including the evaluation of its long-term safety and efficacy in clinical trials, the investigation of its potential therapeutic applications in other diseases, such as non-alcoholic fatty liver disease (NAFLD) and atherosclerosis, and the development of novel FXR agonists with improved pharmacological properties. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-fibrotic effects of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide.
Conclusion:
In conclusion, N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a synthetic compound that has shown potential therapeutic applications in several diseases, including NASH, type 2 diabetes, and dyslipidemia. Its mechanism of action involves the activation of the farnesoid X receptor, which leads to the suppression of hepatic lipogenesis, the reduction of liver fat content, and the improvement of glucose metabolism and lipid profiles. While there are limitations to its use in certain research settings, N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide represents a promising avenue for the development of novel therapeutics for metabolic diseases.

Synthesis Methods

The synthesis of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves several steps, including the preparation of 2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenylamine, which is then reacted with 1,3-benzodioxole-5-carboxylic acid chloride to form the final product. The synthesis method has been described in detail in a patent application filed by Metabasis Therapeutics, Inc.

Scientific Research Applications

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in several diseases. In a phase 2 clinical trial, N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide was found to significantly reduce liver fat content in patients with NASH. It has also been shown to improve glucose metabolism and lipid profiles in patients with type 2 diabetes and dyslipidemia.

properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H18N2O4/c1-13-3-7-17-20(9-13)29-23(25-17)16-5-4-14(2)18(10-16)24-22(26)15-6-8-19-21(11-15)28-12-27-19/h3-11H,12H2,1-2H3,(H,24,26)

InChI Key

HPZFICLKKOWETO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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